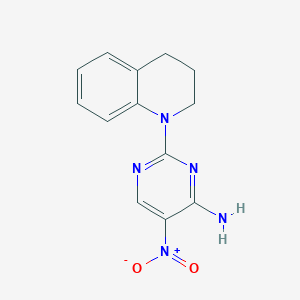

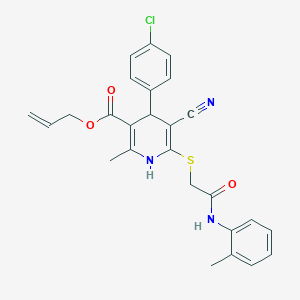

2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A number of derivatives of this scaffold have been synthesized for various applications .

Synthesis Analysis

These derivatives are typically synthesized using the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold .Molecular Structure Analysis

The molecular structure of these derivatives is complex and involves a number of structural requirements for activity. For example, the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and involve a number of steps. The Castagnoli–Cushman reaction is a key step in the synthesis process .Aplicaciones Científicas De Investigación

Antioomycete Activity in Plant Disease Management

The derivatives of 3,4-dihydroquinolin-1(2H)-one, a related scaffold to the compound , have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans. These compounds have shown promising results in managing plant diseases, with one derivative exhibiting higher potency than the commercial antifungal hymexazol .

Cytotoxic Studies Against Cancer Cell Lines

Natural derivatives of 3,4-dihydroquinolin-2-one have been isolated from extremophilic Streptomyces sp. and tested for cytotoxic activities against liver cancer HEPG2 cell line and human cervix carcinoma cell line (KB-3-1). Although the activities were weak, this points to a potential area of research for the compound to be tested against various cancer cell lines .

Antiproliferative and Antitumor Activities

Dihydroquinolinones, which are structurally related to the compound, have been recognized for their antiproliferative and antitumor activities. The inhibition of p38 MAP kinase by these compounds has been associated with cytotoxic activities, suggesting a potential application for the compound in cancer therapy .

Antimicrobial Activity

The same study that investigated the cytotoxic activities also assessed the antimicrobial activity of the strain extract and isolated compounds. The new metabolites showed growth inhibitory activity against a panel of tested bacterial strains, indicating another possible application for the compound as an antimicrobial agent .

Binding Moiety for PPAR Receptors

A related compound with a 3,4-dihydroquinoline skeleton has been identified as a potent binding moiety for PPARα and PPARγ receptors. This suggests that the compound could be explored for its affinity to these receptors, which are significant in the regulation of metabolism and inflammation .

Chemical Synthesis and Material Science

While not directly related to the compound , derivatives of 3,4-dihydroquinolin-1-yl have been used in chemical synthesis and material science applications. This indicates a potential for the compound to be used in the synthesis of new materials or as an intermediate in chemical reactions .

Mecanismo De Acción

Direcciones Futuras

The research on 3,4-dihydroquinolin-1(2H)-one derivatives is ongoing and these compounds are being further designed and developed for various applications . The results of current research would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development .

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c14-12-11(18(19)20)8-15-13(16-12)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDZGEROESYWCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC=C(C(=N3)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2988950.png)

![Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2988951.png)

![3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2988954.png)

![N-(2,5-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2988963.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2988967.png)

![2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2988968.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2988970.png)

![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2988971.png)